molecular formula C39H29N9O12S3 B14628471 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- CAS No. 54274-15-6

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-

Cat. No.: B14628471
CAS No.: 54274-15-6
M. Wt: 911.9 g/mol
InChI Key: OFYAGCHKKIEWTB-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to form stable, intense colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- involves multiple steps, starting with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to introduce the azo groups and aromatic amines. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation, diazotization, and coupling processes. These processes are carried out in reactors designed to handle high volumes and ensure consistent quality. The use of automated systems and precise control of reaction parameters is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and aromatic amines from reduction. Substitution reactions can introduce different functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s ability to form stable complexes with metals and other molecules also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-: Another azo dye with similar structural features.

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: A related compound with similar functional groups.

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)- lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable, intense colors makes it particularly valuable in the dye and pigment industry.

Properties

CAS No.

54274-15-6

Molecular Formula

C39H29N9O12S3

Molecular Weight

911.9 g/mol

IUPAC Name

4-amino-3-[[4-[[4-[(8-amino-1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C39H29N9O12S3/c40-27-15-17-29(61(52,53)54)26-14-16-28(37(49)33(26)27)46-43-25-12-10-22(11-13-25)42-39(51)20-6-8-24(9-7-20)45-47-35-30(62(55,56)57)18-21-19-31(63(58,59)60)36(38(50)32(21)34(35)41)48-44-23-4-2-1-3-5-23/h1-19,49-50H,40-41H2,(H,42,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)

InChI Key

OFYAGCHKKIEWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=CC(=C7C=C6)S(=O)(=O)O)N)O)N)O

Origin of Product

United States

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